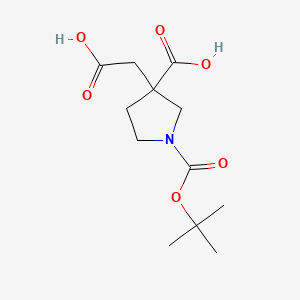

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Métodos De Preparación

The synthesis of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base, such as triethylamine.

Carboxymethylation: The carboxymethyl group is introduced through a reaction with a suitable carboxylating agent, such as chloroacetic acid, under basic conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Análisis De Reacciones Químicas

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolidine ring. Common reagents include alkyl halides and nucleophilic bases.

Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C₁₂H₁₉N₁O₆

- Molecular Weight: 273.29 g/mol

- IUPAC Name: 3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- CAS Number: 1245807-92-4

The compound features a pyrrolidine ring with carboxylic acid functionalities, which enhances its reactivity and solubility, making it suitable for various chemical reactions.

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in:

- Antiviral Activity: Certain derivatives of pyrrolidine compounds exhibit antiviral properties against viruses such as HIV and influenza. Research indicates that modifications to the pyrrolidine structure can enhance antiviral efficacy, making this compound a candidate for drug development .

- Antibacterial Properties: Studies have demonstrated that compounds containing the pyrrolidine moiety can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to protect amino groups during reactions. The tert-butoxycarbonyl (Boc) protecting group is commonly used to prevent unwanted reactions of amines, allowing for selective coupling reactions in peptide synthesis .

Organic Synthesis

In organic chemistry, this compound is utilized as a chiral auxiliary or a precursor for synthesizing more complex molecules, including:

- Chiral Ligands: The compound can be used to create chiral ligands that facilitate asymmetric catalysis, which is crucial in producing enantiomerically pure compounds .

- Pharmaceutical Intermediates: It is employed in the synthesis of various pharmaceutical agents by enabling the formation of complex structures through strategic chemical transformations .

Case Study 1: Antiviral Compound Development

A study highlighted the synthesis of pyrrolidine derivatives that showed significant antiviral activity against tobacco mosaic virus (TMV). The research focused on optimizing the structure of these compounds to enhance their effectiveness as antiviral agents. The results indicated that specific modifications to the pyrrolidine structure led to higher activity levels compared to existing antiviral agents .

Case Study 2: Antibacterial Activity Evaluation

Another investigation assessed the antibacterial properties of various N-Boc-pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited strong inhibitory effects, indicating their potential utility in treating bacterial infections .

Mecanismo De Acción

The mechanism of action of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed to expose reactive amine groups, allowing for further chemical modifications and interactions with molecular targets.

Comparación Con Compuestos Similares

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the carboxymethyl group, resulting in different reactivity and applications.

3-(carboxymethyl)pyrrolidine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.

N-Boc-pyrrolidine: A simpler derivative with only the Boc protecting group, used primarily as a protecting agent in organic synthesis.

The presence of both the Boc protecting group and the carboxymethyl group in this compound makes it unique, offering a balance of stability and reactivity for various applications.

Actividad Biológica

1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, also known as N-Boc-β-proline, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₂₃NO₅

- Molecular Weight : 273.33 g/mol

- CAS Number : 1281549-47-0

The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of β-amino acid derivatives, including those containing pyrrolidine moieties. For instance, compounds similar to this compound have been shown to exhibit significant antiviral activity against various viruses:

- Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral replication. For example, certain derivatives demonstrated a protective activity against tobacco mosaic virus (TMV) with curative rates exceeding 55% at concentrations around 500 μg/mL .

Antibacterial and Anti-inflammatory Effects

The compound has also been evaluated for its antibacterial and anti-inflammatory potential. Research indicates that β-amino acid derivatives can inhibit bacterial growth and modulate inflammatory responses:

- In vitro Studies : In laboratory settings, compounds with similar structures have shown effectiveness against common bacterial strains, suggesting that they may serve as leads for developing new antibiotics .

Study 1: Antiviral Efficacy Against HSV-1

A study focused on the antiviral efficacy of pyrrolidine derivatives against Herpes Simplex Virus type 1 (HSV-1). The findings indicated that specific structural modifications in pyrrolidine derivatives enhanced their inhibitory effects on viral replication in Vero cell cultures. The most effective compounds exhibited EC₅₀ values significantly lower than control agents .

Study 2: Optimization for Antiviral Potency

Research by Bernardino et al. explored the optimization of β-amino acid-containing heterocycles for enhanced antiviral potency. The study demonstrated that structural variations could lead to improved activity against multiple viral strains, including HSV and VSV (vesicular stomatitis virus) .

Data Table: Biological Activity Summary

| Activity Type | Compound Derivative | Target Virus/Bacteria | EC₅₀/Curative Rate |

|---|---|---|---|

| Antiviral | Pyrrolidine Derivative | HSV-1 | Lower than control |

| Antiviral | β-amino Acid Derivative | Tobacco Mosaic Virus | 56.8% Curative Rate |

| Antibacterial | Pyrrolidine Derivative | Staphylococcus aureus | Significant Inhibition |

| Anti-inflammatory | Pyrrolidine Derivative | Inflammatory Cytokines | Modulation Observed |

Propiedades

IUPAC Name |

3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXKJYRZDKBBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.